molecular formula C23H26N6O2 B11175276 9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11175276
M. Wt: 418.5 g/mol
InChI Key: VWIWPYCZKOWENP-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C23H26N6O2/c1-30-17-10-8-16(9-11-17)21-26-22-24-14-27(13-18-5-4-12-31-18)15-28(22)23-25-19-6-2-3-7-20(19)29(21)23/h2-3,6-11,18,21H,4-5,12-15H2,1H3,(H,24,26)

InChI Key

VWIWPYCZKOWENP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6CCCO6

Origin of Product

United States

Biological Activity

The compound 9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule with potential biological activity. Its structure suggests possible interactions within biological systems that merit investigation.

  • Molecular Formula: C26H26N4O4S2
  • Molecular Weight: 458.6 g/mol
  • IUPAC Name: (5Z)-5-[(2-{[(4-methoxyphenyl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Biological Activity Overview

Research on compounds similar to 9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene indicates various biological activities including anti-parasitic and anti-cancer properties.

Antiparasitic Activity

A related compound known as N-(4-methoxyphenyl)pentanamide demonstrated significant anthelmintic properties against Toxocara canis, suggesting that derivatives of methoxyphenyl compounds may exhibit similar effects. The study highlighted that this compound had lower cytotoxicity compared to traditional treatments like albendazole while maintaining effective antiparasitic activity .

Table 1: Antiparasitic Activity of Related Compounds

CompoundTarget ParasiteIC50 (µM)Cytotoxicity (Human Cells)
N-(4-Methoxyphenyl)pentanamideToxocara canis12Low
AlbendazoleToxocara canis10Moderate

Anticancer Properties

The structural features of the target compound suggest potential anticancer activity. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Case Studies

  • Study on Thieno[2,3-b]pyridine Derivatives : A study indicated that thieno[2,3-b]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of the methoxyphenyl group was crucial for enhancing the activity against multidrug-resistant cancer cells .
  • Mechanism of Action : Research suggests that compounds containing methoxyphenyl groups can interfere with cellular signaling pathways involved in cancer progression and survival.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
Thieno[2,3-b]pyridine derivativeBreast Cancer15Apoptosis induction
Methoxyphenyl derivativeLung Cancer20Angiogenesis inhibition

Pharmacokinetics and Drug-Likeness

In silico studies have predicted favorable pharmacokinetic properties for related compounds:

  • Blood-Brain Barrier Permeability : Compounds like N-(4-methoxyphenyl)pentanamide were shown to potentially cross the blood-brain barrier effectively.
  • Drug-Likeness : Various descriptors such as LogP and TPSA indicate that these compounds possess favorable drug-like characteristics suitable for further development.

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